2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole
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Overview
Description
2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines an adamantyl group, a difluoromethoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole typically involves multiple steps. One common route includes the reaction of 1-adamantylmethylamine with 4-(difluoromethoxy)-3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzene-1,2-diamine: This compound shares the difluoromethoxy group but lacks the adamantyl and oxadiazole components.
1-Adamantylmethyl derivatives: These compounds contain the adamantyl group but differ in other functional groups and overall structure.
Uniqueness
2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group, difluoromethoxy group, and oxadiazole ring in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24F2N2O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H24F2N2O3/c1-26-17-7-15(2-3-16(17)27-20(22)23)19-25-24-18(28-19)11-21-8-12-4-13(9-21)6-14(5-12)10-21/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |
InChI Key |
PJEOUMLIASCYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(O2)CC34CC5CC(C3)CC(C5)C4)OC(F)F |
Origin of Product |
United States |
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